BenchChemオンラインストアへようこそ!

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride

Lipophilicity Drug-likeness Permeability

Accelerate your kinase inhibitor SAR with 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride. Unlike unsubstituted or high-logP analogs, its C3-CHF₂ group achieves an optimal CLogP of 0.184, balancing potency, permeability, and metabolic stability for CNS-penetrant programs. Supplied as a 95% pure, pre-formed HCl salt for consistent solubility and automated liquid handling. The free 6-amine enables rapid parallel library synthesis on the validated, rigid, hinge-binding [1,2,4]triazolo[4,3-a]pyridine core, making it ideal for scaffold-hopping and fragment-growing programs targeting c-Met and VEGFR. Request a quote today to secure this differentiated building block for your next discovery cycle.

Molecular Formula C7H7ClF2N4
Molecular Weight 220.61
CAS No. 2490432-84-1
Cat. No. B2957171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
CAS2490432-84-1
Molecular FormulaC7H7ClF2N4
Molecular Weight220.61
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1N)C(F)F.Cl
InChIInChI=1S/C7H6F2N4.ClH/c8-6(9)7-12-11-5-2-1-4(10)3-13(5)7;/h1-3,6H,10H2;1H
InChIKeyCNKSASRJCZZERD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine Hydrochloride: A Key Building Block for Kinase-Focused Libraries


3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride (CAS 2490432-84-1) is a functionalized heterocyclic building block featuring a [1,2,4]triazolo[4,3-a]pyridine core with a C6-primary amine and a C3-difluoromethyl substituent. This scaffold is a privileged chemotype in kinase inhibitor discovery, with derivatives demonstrating activity against c-Met and VEGFR kinases [1]. The compound is supplied as a hydrochloride salt with a purity of 95%, a molecular weight of 220.61 g/mol, and a calculated CLogP of 0.184 .

Why a Simple [1,2,4]Triazolo[4,3-a]pyridine Cannot Substitute for the 3-(Difluoromethyl)-6-amine Derivative in Drug Discovery


Generic substitution fails because the physicochemical and biological profile of the [1,2,4]triazolo[4,3-a]pyridine scaffold is exquisitely sensitive to the nature and position of its substituents. The C3-substituent directly modulates lipophilicity, which is critical for balancing potency with metabolic stability and solubility [1]. Unlike the unsubstituted or 3-methyl analogs, the 3-difluoromethyl group provides a unique midpoint in lipophilicity (CLogP 0.184), avoiding the excessively low permeability of polar analogs or the high metabolic clearance and safety risks associated with high-logP compounds .

Quantitative Evidence for the Selection of 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine Hydrochloride


Balanced Lipophilicity: Superior Drug-Likeness Compared to Unsubstituted and Methyl Analogs

The compound's CLogP of 0.184 is balanced between the less lipophilic unsubstituted parent [1,2,4]triazolo[4,3-a]pyridin-6-amine (XLogP3 0.5) and the more hydrophobic 3,8-dimethyl analog (LogP 1.346), positioning it within the optimal range for oral bioavailability while mitigating the promiscuity risk associated with the prohibitively high logP of 3‑trifluoromethyl analogs [1][2].

Lipophilicity Drug-likeness Permeability Metabolic Stability

Maximized Aqueous Solubility Via Pre-Formed Hydrochloride Salt

The compound is supplied as a highly pure hydrochloride salt, which ensures superior aqueous solubility compared to the free base form (CAS 1249492-45-2). While the free base has a molecular weight of 184.15 g/mol and limited solubility data available, the salt form is crucial for enabling high-concentration in vitro assays and simplifying dissolution during synthesis and biological evaluation .

Solubility Formulation Salt Form Handling

Distinct Chemical Space: Divergent Reactivity Versus the 3‑Amino Isomer

Unlike the widely commercialized 1,2,4-triazolo[4,3-a]pyridin-3-amine isomer (CAS 767-62-4), which presents an amine directly on the triazole ring, this compound's 6‑amino‑3‑difluoromethyl substitution pattern orients the amine vector toward the solvent‑exposed region of a kinase hinge, while the lipophilic CHF₂ group occupies a selectivity pocket. This is demonstrated by the Zhao et al. series of [1,2,4]triazolo[4,3-a]pyridine derivatives that show high selectivity for c-Met over a panel of 59 kinases when appropriately substituted [1].

Chemical Space Kinase Hinge Binder Isomer Differentiation Parallel Synthesis

Optimal Research and Industrial Application Scenarios for This Building Block


c-Met and VEGFR Kinase Inhibitor Lead Optimization

As the privileged [1,2,4]triazolo[4,3-a]pyridine chemotype has been extensively validated in the discovery of c-Met and VEGFR inhibitors [1], this compound serves as an ideal starting point for SAR exploration. The 6‑amine can be readily functionalized to explore the solvent‑exposed region, while the critical 3‑difluoromethyl group maintains the optimal lipophilicity range (CLogP 0.184) for balancing potency, permeability, and metabolic stability .

Accelerated Parallel Synthesis and Library Production

The ready availability of the compound as a high‑purity (95%) solid with the amine group unprotected enables rapid parallel library synthesis. The pre‑formed hydrochloride salt ensures consistent solubility and handling properties across multiple reaction vessels, making it suitable for automated liquid handling and high‑throughput chemistry platforms .

Kinase Hinge‑Binder Fragment Growing and Scaffold Replacement

The rigid, flat [1,2,4]triazolo[4,3-a]pyridine core is a validated hinge‑binding motif for kinases. The differentiated 6‑amine‑3‑CHF₂ substitution pattern directs vectors toward distinct regions of the ATP‑binding site, making this compound a superior choice for fragment‑growing or scaffold‑hopping programs that aim to replace problematic hinge binders while retaining potency and selectivity [1].

Building Block for CNS‑Penetrant Kinase Probes

With a CLogP of 0.184, this compound sits in the optimal range for achieving both good passive permeability and low efflux liability—properties that are essential for CNS‑penetrant drug candidates. This is a key advantage over more lipophilic analogs (e.g., 3‑CF₃ or 3‑alkyl) that exhibit sub‑optimal properties for CNS drug discovery [2].

Quote Request

Request a Quote for 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.